molecular formula C17H18N2O5 B2768766 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate CAS No. 868679-54-3

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate

Cat. No.: B2768766
CAS No.: 868679-54-3
M. Wt: 330.34
InChI Key: NSXLIEUDHCRWKF-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate is a complex organic compound with a unique structure that combines a pyridine ring with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate typically involves the condensation of 4-tert-butylbenzoic acid with 3-nitro-2-oxo-1H-pyridine-4-carboxylic acid under appropriate reaction conditions. The reaction is usually catalyzed by a suitable acid or base to facilitate the esterification process. Common solvents used in this reaction include methanol or ethanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction of the nitro group: 6-methyl-3-amino-2-oxo-1H-pyridin-4-yl 4-tert-butylbenzoate.

    Reduction of the carbonyl group: 6-methyl-3-hydroxy-2-oxo-1H-pyridin-4-yl 4-tert-butylbenzoate.

    Hydrolysis of the ester group: 6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl 4-tert-butylbenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer due to its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate exerts its effects involves the inhibition of protein kinases. This compound binds to the active sites of these enzymes, preventing their catalytic activity and thereby disrupting cell signaling pathways. Additionally, it may interact with other cellular components, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a tert-butyl group.

    6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

The uniqueness of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-9-13(14(19(22)23)15(20)18-10)24-16(21)11-5-7-12(8-6-11)17(2,3)4/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXLIEUDHCRWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328181
Record name (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868679-54-3
Record name (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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